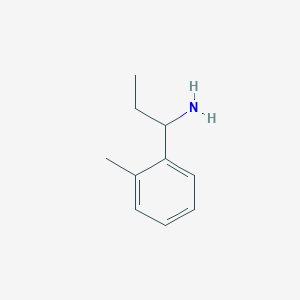
1-(o-Tolyl)propan-1-amine
概要
説明
It belongs to the class of amines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by hydrocarbon groups . This compound is characterized by the presence of a propanamine group attached to an o-tolyl group, making it a primary amine.
準備方法
Synthetic Routes and Reaction Conditions
1-(o-Tolyl)propan-1-amine can be synthesized through several methods. One common approach involves the nucleophilic substitution of haloalkanes with ammonia or amines . For instance, the reaction of 2-methylphenylpropan-1-ol with ammonia under suitable conditions can yield this compound. Another method involves the reduction of nitro compounds, where 2-methylphenylpropan-1-nitro is reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale catalytic hydrogenation processes. This method is preferred due to its efficiency and ability to produce high yields of the desired amine. The reaction typically takes place under high pressure and temperature, using catalysts such as palladium on carbon (Pd/C) or nickel (Ni) .
化学反応の分析
Types of Reactions
1-(o-Tolyl)propan-1-amine undergoes various chemical reactions, including:
Substitution: The amine group can participate in nucleophilic substitution reactions, where it reacts with alkyl halides to form substituted amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, acid chlorides
Major Products Formed
Oxidation: Imines, nitriles
Reduction: Secondary and tertiary amines
Substitution: Substituted amines, amides
科学的研究の応用
1-(o-Tolyl)propan-1-amine has several applications in scientific research:
作用機序
The mechanism of action of 1-(o-Tolyl)propan-1-amine involves its interaction with various molecular targets and pathways. As a primary amine, it can form hydrogen bonds and participate in nucleophilic substitution reactions. The compound can also act as a ligand, binding to specific receptors or enzymes and modulating their activity . For example, in the synthesis of antidepressants, it may influence neurotransmitter pathways by inhibiting the reuptake of serotonin or dopamine .
類似化合物との比較
1-(o-Tolyl)propan-1-amine can be compared with other similar compounds, such as:
1-(p-Tolyl)propan-1-amine: This compound has a similar structure but with the methyl group in the para position.
1-(m-Tolyl)propan-1-amine: Another positional isomer with the methyl group in the meta position.
1-Phenylpropan-1-amine: Lacks the methyl group on the aromatic ring, which can influence its chemical reactivity and biological activity.
生物活性
1-(o-Tolyl)propan-1-amine, also known as o-tolylpropylamine, is a chiral amine with significant potential in pharmacology and organic chemistry due to its unique structural features. This compound is characterized by the presence of an ortho-tolyl group attached to a propan-1-amine backbone, which influences its biological activity and interactions with various biological targets.
- Molecular Formula : C10H15N
- Molecular Weight : 149.24 g/mol
- CAS Number : 13584017
- Stereochemistry : Chiral, with specific configurations influencing its biological interactions.
Synthesis
The synthesis of this compound typically involves reductive amination processes, often utilizing reagents such as lithium aluminum hydride and potassium permanganate for reduction and oxidation, respectively. The presence of the ortho-tolyl group enhances the compound's solubility and stability, making it suitable for various applications in research and industry .
Anticancer Properties
Recent studies have highlighted the potential of this compound and its derivatives in anticancer applications. For instance, compounds structurally related to this amine have demonstrated significant cytotoxic effects against breast cancer cell lines (MCF-7), showing promise as therapeutic agents. The mechanism of action often involves disrupting microtubule dynamics, leading to apoptosis in cancer cells .
Study 1: Cytotoxicity in Breast Cancer Cells
In a study evaluating the cytotoxic effects of various amines, this compound exhibited significant activity against MCF-7 cells. The IC50 values indicated potent antiproliferative effects comparable to established chemotherapeutics like Tamoxifen. The study utilized MTT assays to quantify cell viability post-treatment .
| Compound | IC50 (nM) | Mechanism of Action |
|---|---|---|
| This compound | 15 | Microtubule destabilization |
| Tamoxifen | 20 | Estrogen receptor modulation |
| Control (untreated) | - | - |
Study 2: Neurotransmitter Interaction
Another investigation explored the potential interactions of this compound with serotonin receptors. Preliminary results suggested that this compound could act as a partial agonist at specific receptor subtypes, indicating possible applications in treating mood disorders .
特性
IUPAC Name |
1-(2-methylphenyl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-3-10(11)9-7-5-4-6-8(9)2/h4-7,10H,3,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGENVWDJZZWESY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















